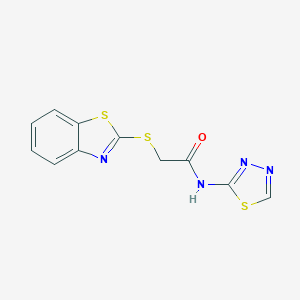![molecular formula C18H14BrN3O3S B270090 N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide](/img/structure/B270090.png)
N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide is a complex organic compound with a molecular formula of C18H14BrN3O3S and a molecular weight of 432.3 g/mol. This compound is part of the oxadiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide involves several steps. One common method starts with the reaction of 4-bromophenylacetic acid with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3), which yields 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine . This intermediate is then acylated with various acid chlorides to form the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Scientific Research Applications
N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits significant antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.
Medicine: Due to its anticancer properties, it is being investigated for its potential use in cancer therapy.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide involves its interaction with various molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria and fungi, leading to cell death . In cancer therapy, it inhibits the proliferation of cancer cells by interfering with specific signaling pathways and inducing apoptosis .
Comparison with Similar Compounds
N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide is unique due to its specific combination of functional groups, which confer its distinct biological activities. Similar compounds include:
N’-(3-bromophenyl)-2-{[5-(4-methylpyridine-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetohydrazides: These compounds also exhibit antimicrobial and antifungal activities.
2-{[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide: This compound has similar structural features and is used in similar applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.
Properties
Molecular Formula |
C18H14BrN3O3S |
|---|---|
Molecular Weight |
432.3 g/mol |
IUPAC Name |
N-[4-[2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]phenyl]acetamide |
InChI |
InChI=1S/C18H14BrN3O3S/c1-11(23)20-15-7-5-12(6-8-15)16(24)10-26-18-22-21-17(25-18)13-3-2-4-14(19)9-13/h2-9H,10H2,1H3,(H,20,23) |
InChI Key |
ZDOWISOTMFUQNA-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Br |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270009.png)
![2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270010.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270013.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B270014.png)
![2-[(4-tert-butylphenyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B270015.png)
![2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B270020.png)
![2-[(4-tert-butylphenyl)sulfanyl]-N-(pyridin-2-yl)acetamide](/img/structure/B270021.png)
![1-(4-bromophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B270023.png)
![1-(4-Chlorophenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanone](/img/structure/B270024.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone](/img/structure/B270027.png)
![N-(4-{[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B270029.png)
![N-(4-{[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B270030.png)
![N-ethyl-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B270031.png)
